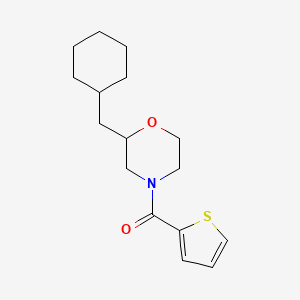![molecular formula C15H16ClN5O2 B6058120 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6058120.png)
8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as CP-154,526, is a synthetic compound that belongs to the class of purine derivatives. This compound has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and drug addiction.
Mechanism of Action
8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione acts as a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. The CRF1 receptor is involved in the regulation of the stress response, anxiety, and depression. 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione blocks the binding of CRF to the CRF1 receptor, thereby reducing the stress response and anxiety. 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to modulate the reward pathway in the brain, reducing the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been shown to reduce drug-seeking behavior in animal models of cocaine addiction. 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of the stress response. 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to modulate the activity of the mesolimbic dopamine system, which is involved in the reward pathway in the brain.
Advantages and Limitations for Lab Experiments
8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a selective antagonist of the CRF1 receptor, which allows for the specific modulation of the stress response and anxiety. 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to have anxiolytic and antidepressant effects, which can be useful in behavioral studies. However, 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has limitations in terms of its pharmacokinetics and pharmacodynamics. It has a short half-life and requires frequent dosing in animal studies. 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione also has limited solubility in water, which can make it challenging to administer.
Future Directions
8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several potential future directions for research. It can be studied further for its potential therapeutic applications in anxiety, depression, and drug addiction. 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can also be studied for its potential use in other diseases, such as post-traumatic stress disorder and irritable bowel syndrome. Further research can also be conducted to optimize the pharmacokinetics and pharmacodynamics of 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, such as developing longer-acting formulations and improving its solubility in water. Finally, 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be used as a tool compound in the study of the CRF1 receptor and its role in the stress response and anxiety.
Synthesis Methods
8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized using various methods, including the condensation of 4-chlorophenethylamine with 8-chlorotheophylline, followed by cyclization and deprotection. Another method involves the reaction of 4-chlorophenethylamine with 1,3-dimethyluric acid, followed by cyclization and deprotection. The synthesis of 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione requires expertise in organic chemistry and can be challenging due to the complexity of the reaction steps involved.
Scientific Research Applications
8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in treating drug addiction, particularly cocaine addiction. 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to reduce drug-seeking behavior in animal models of cocaine addiction.
properties
IUPAC Name |
8-[2-(4-chlorophenyl)ethylamino]-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2/c1-20-12-11(13(22)21(2)15(20)23)18-14(19-12)17-8-7-9-3-5-10(16)6-4-9/h3-6H,7-8H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUVWKNBBWQMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6058041.png)
![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B6058045.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]acetamide](/img/structure/B6058068.png)
![2-[(2,6-dichlorophenoxy)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6058072.png)
![1-methyl-4-(3-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6058078.png)
![methyl 3-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]benzoate](/img/structure/B6058082.png)
![3-(1-methyl-2-oxopyrrolidin-3-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6058090.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6058092.png)
![5-(2,4-dimethylphenyl)-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6058095.png)
![N-{[5-(methoxymethyl)-2-furyl]methyl}-1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethanamine](/img/structure/B6058101.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]methylamine](/img/structure/B6058106.png)

![ethyl 3-oxo-2-({4-[(trifluoromethyl)thio]phenyl}hydrazono)butanoate](/img/structure/B6058112.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B6058128.png)